molecular formula C9H10N4 B11912669 (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine

(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11912669
M. Wt: 174.20 g/mol
InChI Key: YDMVDHKXOFDGEK-UHFFFAOYSA-N
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Description

(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic organic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridine boronic acid is coupled with a halogenated imidazole derivative.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the imine or nitrile derivatives back to the amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that promote substitution reactions.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: It acts as a building block for the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target.

Comparison with Similar Compounds

    (5-(Pyridin-3-yl)-1H-imidazol-2-yl)ethanamine: Similar structure but with an ethyl group instead of a methanamine group.

    (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (5-(Pyridin-3-yl)-1H-imidazol-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.

Uniqueness: (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine is unique due to its specific combination of pyridine and imidazole rings with a methanamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

(5-pyridin-3-yl-1H-imidazol-2-yl)methanamine

InChI

InChI=1S/C9H10N4/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7/h1-3,5-6H,4,10H2,(H,12,13)

InChI Key

YDMVDHKXOFDGEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(N2)CN

Origin of Product

United States

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